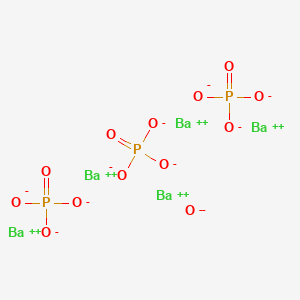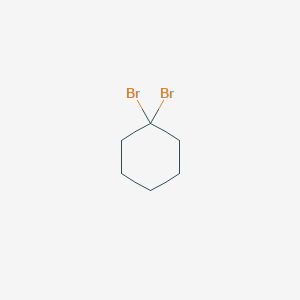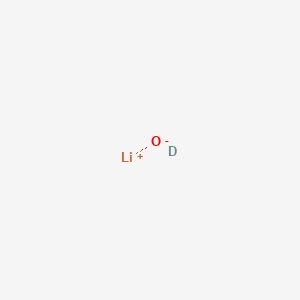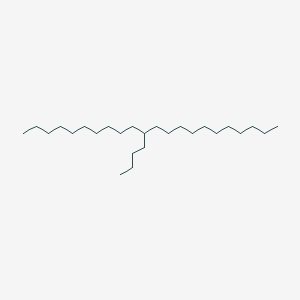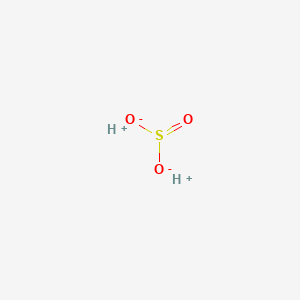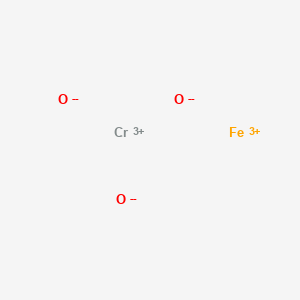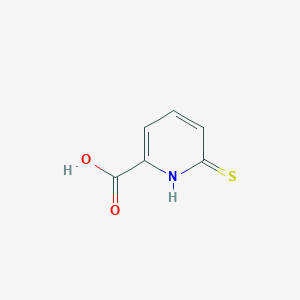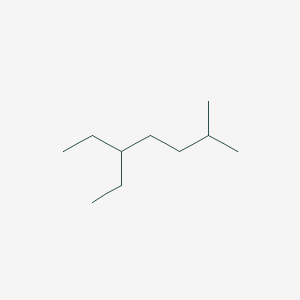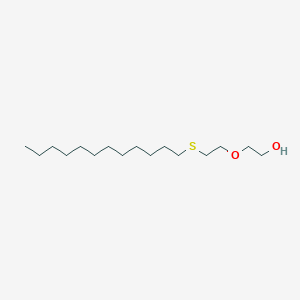
2-(2-Dodecylsulfanylethoxy)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Dodecylsulfanylethoxy)ethanol, also known as DSEE, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DSEE is a surfactant that is commonly used in the synthesis of nanoparticles, as well as in the preparation of various materials such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(2-Dodecylsulfanylethoxy)ethanol is not fully understood, but it is believed to work by adsorbing onto the surface of nanoparticles and forming a protective layer. This layer helps to prevent the nanoparticles from agglomerating and also enhances their stability.
Biochemical and Physiological Effects
2-(2-Dodecylsulfanylethoxy)ethanol has been shown to have low toxicity and is considered safe for use in laboratory experiments. It has been found to have no adverse effects on cell viability or growth. However, further studies are needed to fully understand the biochemical and physiological effects of 2-(2-Dodecylsulfanylethoxy)ethanol.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(2-Dodecylsulfanylethoxy)ethanol in laboratory experiments is its ability to stabilize nanoparticles, which can be difficult to work with due to their tendency to agglomerate. 2-(2-Dodecylsulfanylethoxy)ethanol is also relatively easy to synthesize and has a high yield. However, one limitation of using 2-(2-Dodecylsulfanylethoxy)ethanol is that it may not be suitable for all types of nanoparticles. Further research is needed to determine its effectiveness with different types of nanoparticles.
Orientations Futures
There are numerous future directions for research on 2-(2-Dodecylsulfanylethoxy)ethanol. One area of interest is the development of new synthesis methods that can produce 2-(2-Dodecylsulfanylethoxy)ethanol with even higher purity and yield. Another area of research is the investigation of the potential applications of 2-(2-Dodecylsulfanylethoxy)ethanol in other fields, such as drug delivery and catalysis. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2-Dodecylsulfanylethoxy)ethanol and its potential biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of 2-(2-Dodecylsulfanylethoxy)ethanol involves the reaction of 2-(2-hydroxyethoxy)ethanol with dodecanethiol in the presence of a catalyst. The reaction is carried out under mild conditions and produces a high yield of 2-(2-Dodecylsulfanylethoxy)ethanol. The purity of the product can be improved by using a purification method such as column chromatography.
Applications De Recherche Scientifique
2-(2-Dodecylsulfanylethoxy)ethanol has numerous scientific research applications, particularly in the field of nanotechnology. It is commonly used as a surfactant in the synthesis of nanoparticles, where it helps to stabilize the particles and prevent agglomeration. 2-(2-Dodecylsulfanylethoxy)ethanol has been used in the preparation of various types of nanoparticles, including gold, silver, and iron oxide nanoparticles.
Propriétés
Numéro CAS |
13081-34-0 |
|---|---|
Nom du produit |
2-(2-Dodecylsulfanylethoxy)ethanol |
Formule moléculaire |
C16H34O2S |
Poids moléculaire |
290.5 g/mol |
Nom IUPAC |
2-(2-dodecylsulfanylethoxy)ethanol |
InChI |
InChI=1S/C16H34O2S/c1-2-3-4-5-6-7-8-9-10-11-15-19-16-14-18-13-12-17/h17H,2-16H2,1H3 |
Clé InChI |
BXSSNHYHHLFNAV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCSCCOCCO |
SMILES canonique |
CCCCCCCCCCCCSCCOCCO |
Autres numéros CAS |
13081-34-0 37056-24-9 |
Pictogrammes |
Irritant |
Synonymes |
Poly(oxy-1,2-ethanediyl), .alpha.-2-(dodecylthio)ethyl-.omega.-hydroxy- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(E)-2-Phenylethenyl]benzonitrile](/img/structure/B76160.png)
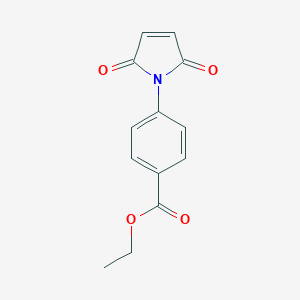

![N,N-diethyl-4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]aniline](/img/structure/B76165.png)

